

Flumecinol Dosage for In-Vivo Rodent Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Flumecinol*

Cat. No.: *B1672879*

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These application notes provide a comprehensive overview of **Flumecinol** dosage and administration for in-vivo rodent studies, with a focus on its role as an inducer of cytochrome P450 (CYP450) enzymes. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathway.

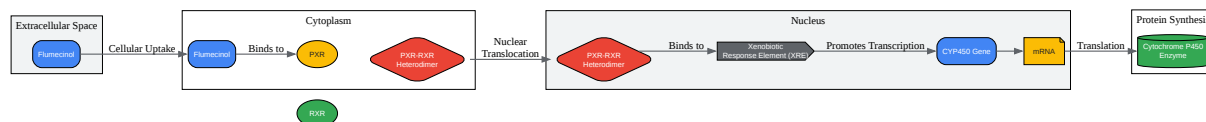
Quantitative Data Summary

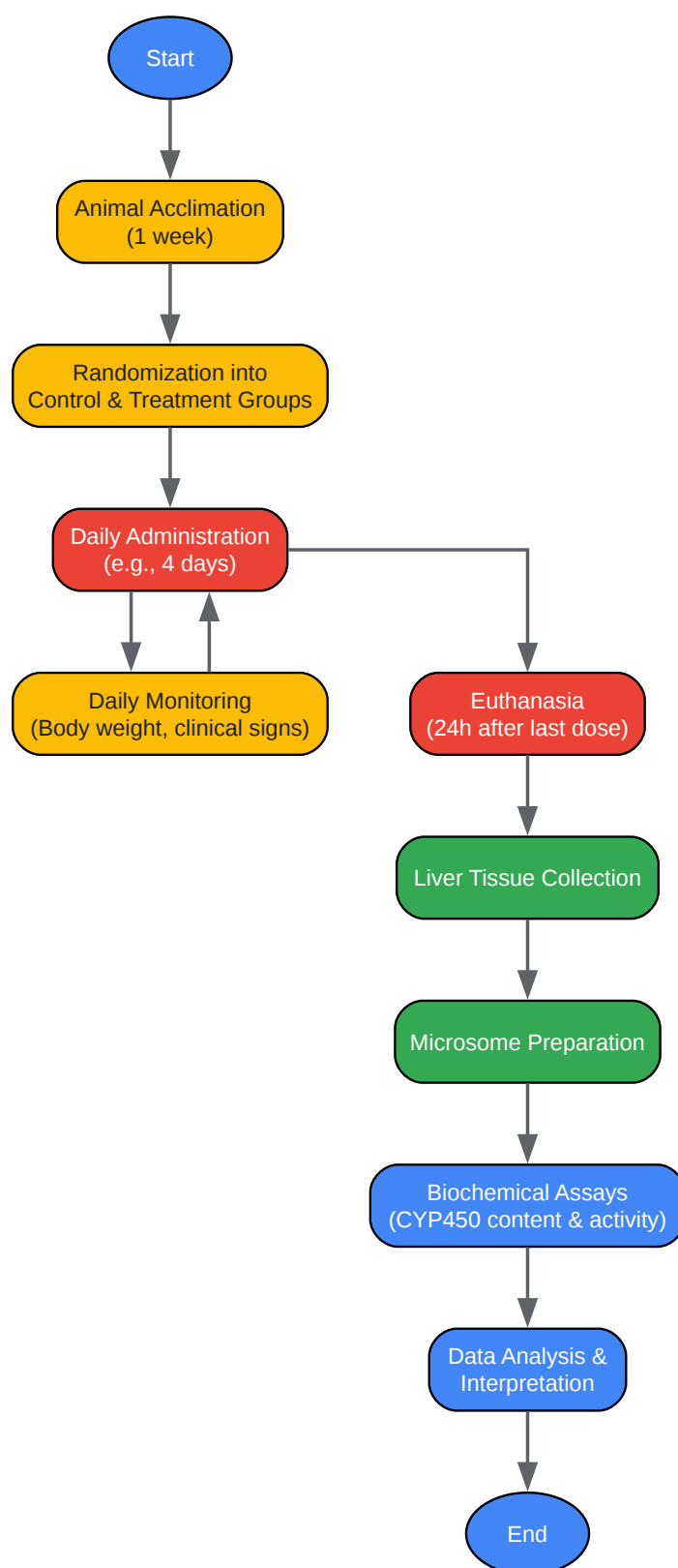
Flumecinol has been demonstrated to be an effective inducer of hepatic cytochrome P450 enzymes in rats. The following table summarizes the key quantitative data from a representative in-vivo study.

Parameter	Value	Species/Strain	Administration Route	Duration	Key Finding	Reference
Dosage	50 mg/kg body weight	Male Wistar rats	Oral gavage	4 consecutive days	Significant induction of cytochrome P450 and P448 dependent hepatic microsomal monooxygenase activities.	[1]
Vehicle	Not specified	Male Wistar rats	Oral gavage	4 consecutive days	-	[1]
Frequency	Daily	Male Wistar rats	Oral gavage	4 consecutive days	-	[1]

Signaling Pathway: Cytochrome P450 Induction by Xenobiotics

Flumecinol, as a xenobiotic, is known to induce cytochrome P450 enzymes. This induction is primarily mediated by the activation of nuclear receptors, such as the Pregnane X Receptor (PXR). The following diagram illustrates the generalized signaling pathway for CYP450 induction.





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References

- 1. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
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